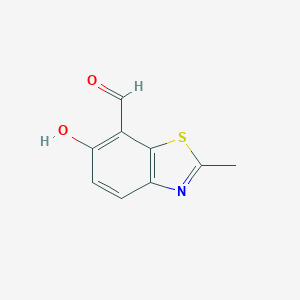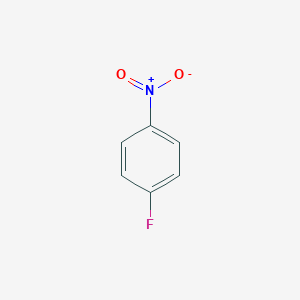![molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0](/img/structure/B70477.png)
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTD is a member of the thiadiazine family, which has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood. However, studies have shown that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound may also exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In addition, this compound has been found to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its easy synthesis and low cost. This compound also possesses a wide range of biological activities, making it a versatile compound for scientific research. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
For the scientific research of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include exploring its potential as a therapeutic agent and investigating its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound possesses antitumor, antifungal, and antibacterial effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
| 163137-04-0 | |
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-4,9H,5H2,1H3 |
Clave InChI |
KEUIWYSBVWTQJP-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
SMILES canónico |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
Sinónimos |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
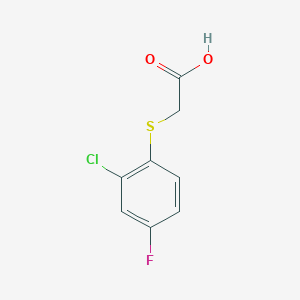
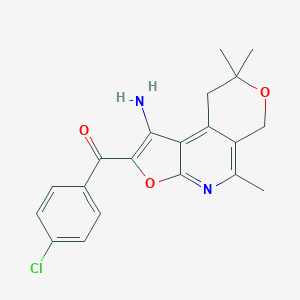


![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
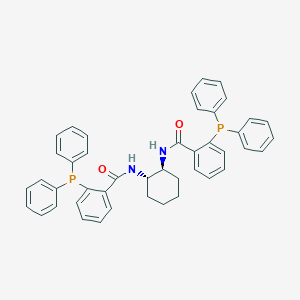

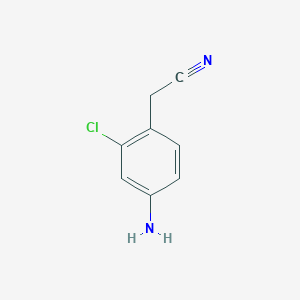

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

